molecular formula C9H6BrClN2O B1373120 6-Bromo-2-chloro-8-methoxyquinazoline CAS No. 953039-14-0

6-Bromo-2-chloro-8-methoxyquinazoline

Cat. No. B1373120
Key on ui cas rn: 953039-14-0
M. Wt: 273.51 g/mol
InChI Key: AJDRLOKFLWCFAY-UHFFFAOYSA-N
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Patent
US08637549B2

Procedure details

6-bromo-8-methoxy-1H-quinazolin-2-one (2.62 g, 10.27 mmol) is suspended in 30 mL POCl3 and refluxed for 30 min. The reaction mixture is stirred into water, while the temperature never exceeds 15° C. The aqueous phase is extracted with DCM, the organic phase is dried and 6-bromo-2-chloro-8-methoxy-quinazoline (HPLC-MS: tRet.=1.88 min, MS(M+H)+=273/275/277; method FSUN) is obtained.
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[CH:11]=1)[NH:8][C:7](=O)[N:6]=[CH:5]2.O.O=P(Cl)(Cl)[Cl:18]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[CH:11]=1)[N:8]=[C:7]([Cl:18])[N:6]=[CH:5]2

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
BrC=1C=C2C=NC(NC2=C(C1)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with DCM
CUSTOM
Type
CUSTOM
Details
the organic phase is dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NC(=NC2=C(C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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